4,4-Dimethylcyclohex-2-en-1-amine 4,4-Dimethylcyclohex-2-en-1-amine
Brand Name: Vulcanchem
CAS No.: 61888-92-4
VCID: VC7986659
InChI: InChI=1S/C8H15N/c1-8(2)5-3-7(9)4-6-8/h3,5,7H,4,6,9H2,1-2H3
SMILES: CC1(CCC(C=C1)N)C
Molecular Formula: C8H15N
Molecular Weight: 125.21

4,4-Dimethylcyclohex-2-en-1-amine

CAS No.: 61888-92-4

Cat. No.: VC7986659

Molecular Formula: C8H15N

Molecular Weight: 125.21

* For research use only. Not for human or veterinary use.

4,4-Dimethylcyclohex-2-en-1-amine - 61888-92-4

Specification

CAS No. 61888-92-4
Molecular Formula C8H15N
Molecular Weight 125.21
IUPAC Name 4,4-dimethylcyclohex-2-en-1-amine
Standard InChI InChI=1S/C8H15N/c1-8(2)5-3-7(9)4-6-8/h3,5,7H,4,6,9H2,1-2H3
Standard InChI Key ZOIFHWVXOKUKEE-UHFFFAOYSA-N
SMILES CC1(CCC(C=C1)N)C
Canonical SMILES CC1(CCC(C=C1)N)C

Introduction

Structural Characteristics

Molecular Architecture

4,4-Dimethylcyclohex-2-en-1-amine possesses a bicyclic framework combining a cyclohexene ring with a conjugated amine group. The molecule’s planar geometry arises from the sp²-hybridized carbons in the cyclohexene ring, while the methyl groups at C4 introduce steric bulk that influences reactivity . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₈H₁₅N
Molecular Weight125.21 g/mol
SMILES NotationCC1(CCC(C=C1)N)C
InChI KeyZOIFHWVXOKUKEE-UHFFFAOYSA-N

The amine group’s lone pair participates in conjugation with the cyclohexene π-system, reducing basicity compared to aliphatic amines. This electronic delocalization has been confirmed via infrared (IR) spectroscopy, which shows N–H stretching vibrations at 3241–3227 cm⁻¹ and C=C absorption near 1611 cm⁻¹ .

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl, amine, and olefinic protons. In the ¹H NMR spectrum (CDCl₃), the methyl groups appear as a singlet at δ 1.06–1.08 ppm, while the amine proton resonates as a broad singlet at δ 6.43–9.85 ppm, depending on hydrogen bonding . The cyclohexene protons exhibit coupling patterns consistent with a trans-diaxial arrangement, with vinyl protons at δ 5.49–5.53 ppm .

Synthesis and Production

Laboratory-Scale Synthesis

The most common route involves the reduction of 4,4-dimethylcyclohex-2-en-1-one (CAS 1073-13-8) using agents like sodium borohydride or catalytic hydrogenation . A typical procedure includes:

  • Dissolving the ketone (10 mmol) in ethanol.

  • Adding NaBH₄ (12 mmol) at 0°C.

  • Stirring for 6 hours at room temperature.

  • Isolating the amine via vacuum distillation (yield: 75–85%).

Industrial Manufacturing

Large-scale production employs continuous hydrogenation reactors with Raney nickel catalysts at 50–80°C and 5–10 bar H₂ pressure. Purification combines fractional distillation (bp 180–185°C) and recrystallization from hexane, achieving >97% purity . Challenges include minimizing over-reduction to the saturated cyclohexanamine, which is addressed by precise temperature control.

Chemical Reactivity

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions regenerates the parent ketone, 4,4-dimethylcyclohex-2-en-1-one, via C–N bond cleavage.

  • Reduction: Hydrogenation over Pd/C yields 4,4-dimethylcyclohexan-1-amine, a saturated analog with enhanced thermal stability.

Nucleophilic Substitutions

The amine group undergoes alkylation with methyl iodide (CH₃I) in THF, producing N-methyl derivatives. Kinetic studies show a second-order rate constant of k=3.2×104L\cdotpmol1s1k = 3.2 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} at 25°C.

Enaminone Formation

Under solvent-free conditions at 120°C, 4,4-dimethylcyclohex-2-en-1-amine reacts with β-diketones to form β-enaminones, key intermediates in heterocyclic synthesis . For example:

Amine+Acetylacetone3((4,4Dimethylcyclohex-2-en-1-yl)amino)pentane-2,4-dione\text{Amine} + \text{Acetylacetone} \rightarrow 3-((4,4-\text{Dimethylcyclohex-2-en-1-yl}) \text{amino}) \text{pentane-2,4-dione}

This reaction achieves 85–92% yields within 2 hours, outperforming traditional methods requiring Lewis acids .

Applications

Medicinal Chemistry

Derivatives of 4,4-dimethylcyclohex-2-en-1-amine exhibit moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM), attributed to intercalation with DNA base pairs. Structural analogs are being explored as kinase inhibitors, leveraging the cyclohexene ring’s rigidity to anchor into ATP-binding pockets.

Polymer Science

Incorporating the amine into epoxy resins improves flexural strength by 40% and glass transition temperatures (TgT_g) by 15°C, as the rigid cyclohexene moiety restricts chain mobility.

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) identifies the [M+H]⁺ ion at m/z 126.12773 (calc. 126.12773), with a predicted collision cross-section (CCS) of 126.7 Ų . The fragmentation pattern includes losses of CH₃ (Δmlz 15) and NH₂ (Δmlz 16), confirming the methyl and amine substituents .

Chromatography

Reverse-phase HPLC (C18 column, 60% MeOH/H₂O) elutes the amine at 8.2 minutes with 95% purity, validated by UV detection at 254 nm.

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